(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
Description
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a chloro-hydroxy-methoxyphenyl group, and a methylanilino group. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Properties
Molecular Formula |
C18H15ClN2O3S |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-10-3-5-12(6-4-10)20-18-21-17(23)15(25-18)9-11-7-13(19)16(22)14(8-11)24-2/h3-9,22H,1-2H3,(H,20,21,23)/b15-9+ |
InChI Key |
VJARRKZORKXJJM-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Cl)O)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-(4-methylanilino)-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresols: Cresols are a group of aromatic organic compounds with similar phenolic structures. They are widely used in industrial applications and have various biological activities.
Thiazoles: Thiazole derivatives are known for their diverse biological activities and are used in the synthesis of pharmaceuticals and agrochemicals.
Anilines: Aniline derivatives are important in the production of dyes, drugs, and polymers.
Uniqueness
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
